molecular formula C9H10N2S B1300848 1-Ethyl-1H-benzoimidazole-2-thiol CAS No. 39573-31-4

1-Ethyl-1H-benzoimidazole-2-thiol

Cat. No.: B1300848
CAS No.: 39573-31-4
M. Wt: 178.26 g/mol
InChI Key: UAVKJJWZLWPSMK-UHFFFAOYSA-N
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Description

1-Ethyl-1H-benzoimidazole-2-thiol is a heterocyclic compound with the molecular formula C9H10N2S. It is a derivative of benzimidazole, featuring an ethyl group at the first position and a thiol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-benzoimidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with ethyl isothiocyanate under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with ethyl isothiocyanate to form an intermediate.

    Step 2: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-benzoimidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The ethyl group or the thiol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Ethyl-1H-benzoimidazole-2-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-benzoimidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-Benzyl-1H-benzoimidazole-2-thiol
  • 1-Methyl-1H-benzoimidazole-2-thiol
  • 1-Propyl-1H-benzoimidazole-2-thiol

Comparison: 1-Ethyl-1H-benzoimidazole-2-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted applications .

Biological Activity

1-Ethyl-1H-benzoimidazole-2-thiol (CAS Number: 39573-31-4) is a heterocyclic compound derived from benzimidazole, notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

This compound has the molecular formula C9H10N2SC_9H_{10}N_2S and features an ethyl group at the first position and a thiol group at the second position. Its structure facilitates interactions with various biological targets, making it a compound of interest in pharmacological research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disruption of microbial cell membranes and inhibition of enzyme activity essential for bacterial survival. For instance, studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antiviral Effects

The compound has also demonstrated antiviral properties. It interferes with viral replication processes, possibly by inhibiting viral enzymes or altering host cell pathways. In vitro studies have indicated activity against several viruses, suggesting potential for therapeutic use in viral infections.

Anticancer Potential

Emerging research highlights the anticancer potential of this compound. The compound appears to inhibit tumor cell proliferation by inducing apoptosis and interfering with tubulin polymerization, which is critical for mitosis. A study found that it significantly reduced the viability of cancer cell lines in a dose-dependent manner.

The biological effects of this compound can be attributed to its ability to interact with specific enzymes and proteins:

  • Enzyme Inhibition : The thiol group can form reversible covalent bonds with cysteine residues in target proteins, inhibiting their function.
  • Oxidative Stress Modulation : The compound may modulate oxidative stress pathways, enhancing cellular resilience against oxidative damage.
  • Signal Transduction Interference : By altering signaling pathways, it can impact cellular responses to growth factors and hormones.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Activity

In a preclinical trial, the compound was tested on human breast cancer cell lines (MCF-7). Results showed a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment. The study concluded that this compound could be developed into a novel anticancer drug .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure FeatureBiological Activity
1-Benzyl-1H-benzoimidazole-2-thiol Benzyl group instead of ethylModerate antimicrobial activity
1-Methyl-1H-benzoimidazole-2-thiol Methyl group at the first positionLimited anticancer effects
1-Propyloxy-1H-benzoimidazole Propyl group additionEnhanced antiviral activity

This table illustrates that while related compounds exhibit some biological activities, this compound stands out due to its broader spectrum of action.

Properties

IUPAC Name

3-ethyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-2-11-8-6-4-3-5-7(8)10-9(11)12/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVKJJWZLWPSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353846
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39573-31-4
Record name 1-Ethyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-benzimidazole-2-thiol
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